1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Fragment-based drug discovery Crystallographic fragment screening TRF1-TIN2 PPI

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (also catalogued as 2-ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one; PDB ligand code TWC) is a low-molecular-weight (180.13 g/mol) fluorinated pyrazolone fragment. It features an N1-ethyl and a C3-trifluoromethyl substitution pattern that distinguishes it from clinically established pyrazolones such as edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).

Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
CAS No. 866472-53-9
Cat. No. B1393526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
CAS866472-53-9
Molecular FormulaC6H7F3N2O
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(=N1)C(F)(F)F
InChIInChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3
InChIKeyNESMTDYSHSBSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 866472-53-9): Validated Fragment Hit for TRF1-TIN2 and Viral Protease Drug Discovery


1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (also catalogued as 2-ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one; PDB ligand code TWC) is a low-molecular-weight (180.13 g/mol) fluorinated pyrazolone fragment [1]. It features an N1-ethyl and a C3-trifluoromethyl substitution pattern that distinguishes it from clinically established pyrazolones such as edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The compound has been experimentally validated as a crystallographic fragment hit in two independent drug-discovery campaigns—targeting the TRF1-TIN2 protein-protein interaction (PDB 9HCL) and Enterovirus D68 3C protease (PDB 7GPG)—providing direct structural evidence of target engagement that is absent for many in-class analogs [2][3].

Why 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one Cannot Be Replaced by Generic Pyrazolone Analogs


Pyrazolones are a broad class, but their substitution pattern dictates both physicochemical properties and target-binding competence. The combination of an N1-ethyl and a C3-trifluoromethyl group in this compound yields a computed XLogP3 of 1.2 [1], placing it within the optimal lipophilicity range for fragment-based drug discovery, whereas the 1-phenyl analog (CAS 321-07-3) has an XLogP3 of 2.4 [2], and the clinically used edaravone bears a C3-methyl rather than a C3-CF3 group, fundamentally altering electronic character and metabolic stability [3]. Critically, only the 1-ethyl-3-CF3 substitution pattern has produced validated crystallographic hits against two structurally unrelated targets—TRF1 TRFH and EV-D68 3C protease—demonstrating that the specific N1/C3 combination enables molecular recognition events that close analogs do not replicate [4][5].

Quantitative Differentiation Evidence for 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 866472-53-9)


Dual-Target Crystallographic Fragment Validation: TRF1 TRFH and EV-D68 3C Protease

This compound (PDB ligand TWC) is one of the few pyrazolones to have been experimentally validated as a fragment hit in two independent high-resolution crystallographic screens. In PDB entry 9HCL, it binds to the TRF1 TRFH domain at the TIN2 peptide interface (resolution 1.87 Å) [1]. In PDB entry 7GPG, it was identified as a hit against Enterovirus D68 3C protease (resolution 1.31 Å) through PanDDA analysis [2]. By contrast, no equivalent dual-target crystallographic validation exists in the PDB for the 1-phenyl analog (CAS 321-07-3), the 1-methyl analog (CAS 1481-02-3), or the 3-methyl analog (CAS 19364-68-2) [3]. This provides direct structural evidence of binding competence that is absent for comparator pyrazolones.

Fragment-based drug discovery Crystallographic fragment screening TRF1-TIN2 PPI Antiviral protease XChem

Optimized Fragment Lipophilicity: XLogP3 1.2 Versus 1-Phenyl Analog XLogP3 2.4

The computed XLogP3 for 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is 1.2 [1], which falls within the optimal lipophilicity range for fragment hits (Rule of Three: XLogP ≤ 3). In contrast, the 1-phenyl analog (CAS 321-07-3) has an XLogP3 of 2.4 [2], representing a 1.2 log-unit increase—equivalent to approximately 16-fold higher octanol-water partitioning. The 1-methyl analog (CAS 1481-02-3) has a lower molecular weight (166.10 vs. 180.13) but lacks the ethyl hydrophobicity increment that can be exploited during fragment growth. This intermediate lipophilicity positions the compound favorably for fragment-to-lead optimization where both potency gains and ADME constraints must be balanced.

Lipophilicity Fragment physicochemical properties Rule of Three Drug-likeness logP

Favorable Fragment Physicochemical Profile: MW, TPSA, HBD and Rotatable Bond Count Compared to Edaravone

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one satisfies all key fragment Rule-of-Three criteria: MW = 180.13 Da (≤300), TPSA = 32.7 Ų (≤60), HBD = 0 (≤3), and rotatable bonds = 1 (≤3) [1]. In comparison, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has MW = 174.20, TPSA = 32.7 Ų, and HBD = 1 [2]. Although numerically similar in MW and TPSA, the presence of a hydrogen bond donor (HBD = 1) in edaravone can complicate fragment elaboration by introducing additional desolvation penalties during lead optimization, whereas the target compound's HBD = 0 provides a cleaner starting point for structure-guided growth [3]. The 1-ethyl-3-methyl analog (CAS 19364-68-2) has a lower MW of 126.16 but lacks the trifluoromethyl group that provides both metabolic stability and a ¹⁹F NMR handle for binding and ligand-observed NMR assays [4].

Fragment-based screening Physicochemical properties Molecular weight Polar surface area Rule of Three

Trifluoromethyl-Enabled ¹⁹F NMR Screening Handle Absent in 3-Methyl Pyrazolones

The C3-trifluoromethyl group in this compound provides a naturally abundant ¹⁹F NMR reporter that can be exploited in ligand-observed ¹⁹F NMR fragment screens without the need for isotopic labeling [1]. The ¹⁹F chemical shift of the CF3 group appears at approximately δ ~120 ppm, a well-resolved region free from biological background signals [2]. This intrinsic spectroscopic handle is absent in the 1-ethyl-3-methyl analog (CAS 19364-68-2) and in edaravone, both of which carry a C3-CH3 group [3]. The 3-CF3 group also confers enhanced metabolic stability relative to 3-CH3 pyrazolones by resisting cytochrome P450-mediated oxidation at the C3 position, a class-level advantage of trifluoromethylated heterocycles [4].

¹⁹F NMR Fragment screening Ligand-observed NMR Trifluoromethyl Biophysical assays

PDB-Validated Binding Mode at the TRF1-TIN2 Leucine Pocket vs. Undocumented Binding for Analogs

The co-crystal structure PDB 9HCL (resolution 1.87 Å) reveals that this compound (designated compound 12 in the Casale et al. study) binds within the TIN2TBM leucine pocket of the TRF1 TRFH domain, a site validated as druggable for disrupting shelterin complex assembly [1]. The associated publication reports the discovery of first-in-class TRF1-TIN2 inhibitors and specifically identifies this compound among the fragment hits used to initiate structure-guided optimization [2]. In contrast, no co-crystal structure with TRF1 TRFH has been reported for the 1-phenyl, 1-methyl, or 3-methyl pyrazolone analogs, meaning their binding competence at this therapeutically relevant site is unproven [3]. This structural data de-risks procurement for TRF1-targeted drug discovery programs.

TRF1-TIN2 interaction Shelterin complex Telomere biology Cancer target Fragment hit expansion

NMR Quality Control Data Available from BMRB for Fragment Library Reproducibility

The compound has been deposited in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011038) as part of the NMR Quality Control of Fragment Libraries for Screening initiative, providing verified ¹H and ¹³C NMR chemical shift assignments, molecular formula confirmation, and isotopic mass data [1]. This QC documentation ensures compound identity and purity upon procurement, addressing a common failure point in fragment screening where misidentified or impure compounds generate irreproducible hits. No equivalent BMRB QC entry exists for the 1-phenyl analog (CAS 321-07-3) or the 1-ethyl-3-methyl analog (CAS 19364-68-2) [2]. The availability of pre-verified NMR spectra also facilitates in-house QC at the receiving laboratory.

NMR quality control Fragment library Compound integrity Reproducibility BMRB

Recommended Application Scenarios for 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one Based on Quantitative Evidence


TRF1-TIN2 Protein-Protein Interaction Inhibitor Fragment Elaboration Campaigns

This compound is the most structurally characterized fragment starting point available for TRF1-TIN2 PPI inhibitor programs. Its co-crystal structure (PDB 9HCL) at 1.87 Å resolution provides atomic-level detail of binding within the TIN2TBM leucine pocket, enabling structure-guided fragment growing, merging, or linking strategies without the need for de novo crystallography [1]. The absence of hydrogen bond donors and favorable XLogP3 of 1.2 facilitates the addition of functional groups during hit expansion without breaching lead-like property space [2]. Research groups targeting shelterin disruption in glioblastoma, lung carcinoma, or renal cell carcinoma should prioritize this fragment over uncharacterized pyrazolone analogs.

Antiviral Drug Discovery Against Enterovirus D68 3C Protease

The compound was identified as a crystallographic fragment hit against EV-D68 3C protease (PDB 7GPG, 1.31 Å) [3]. The associated PanDDA fragment screen validated binding within the protease active site, providing a starting point for structure-guided design of broad-spectrum antiviral agents targeting picornaviral 3C proteases. The trifluoromethyl group offers both a ¹⁹F NMR handle for binding assays and potential metabolic stabilization of the final lead series [4]. Procuring this compound is indicated for antiviral programs seeking pre-validated chemical matter against a high-value pandemic-preparedness target.

Fragment Library Procurement for Multi-Target Crystallographic Screening

Given its demonstrated binding to two structurally unrelated protein targets (TRF1 TRFH and EV-D68 3C protease), this compound exhibits the polypharmacological binding potential desirable in a diverse fragment screening library [5]. Its compliance with Rule-of-Three guidelines (MW 180.13, TPSA 32.7 Ų, HBD 0, RotB 1) and intermediate lipophilicity (XLogP3 1.2) make it an excellent candidate for inclusion in core fragment sets intended for XChem or PanDDA screening campaigns [6]. The available BMRB QC data (bmse011038) further simplifies library registration and quality assurance workflows at screening facilities [7].

¹⁹F NMR-Based Fragment Screening and Biophysical Assay Development

The three chemically equivalent fluorine atoms of the CF3 group generate a singlet at δ ~120 ppm in ¹⁹F NMR, a spectral region free of biological background [8]. This enables the compound to serve as both a screening hit and a ¹⁹F NMR probe for competition binding assays, direct KD determination via line-broadening analysis, and functional screening without the need for fluorophore conjugation or radiometric labels. Laboratories building ¹⁹F NMR screening workflows should select this compound over non-fluorinated pyrazolones to maximize assay throughput and data quality [9].

Quote Request

Request a Quote for 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.